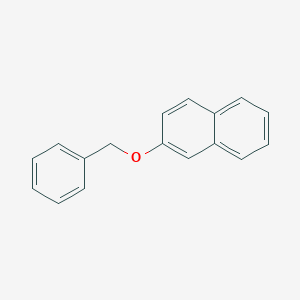

苄基-2-萘基醚

描述

2-(苄氧基)萘,也称为苄基 2-萘基醚,是一种有机化合物,化学式为 C17H14O。它通过氧原子连接一个苄基和一个 2-萘基。 这种化合物因其在热敏纸中用作增感剂而闻名,它通过降低染料/显影剂复合物的熔点来促进染料着色过程 .

科学研究应用

2-(苄氧基)萘在科学研究中有多种应用,包括:

化学: 用作热敏纸中的增感剂,促进染料着色过程.

生物学: 由于其独特的结构,在研究分子相互作用方面具有潜在的应用。

医药: 可作为药物和香料合成的医药中间体.

工业: 用于生产热敏涂层和其他耐高温的有机材料.

作用机制

2-(苄氧基)萘的作用机制涉及它通过分子间 C—H 相互作用与其他分子的相互作用能力。 在晶体结构中,一个分子与六个相邻分子相互作用,形成人字形分子排列 。 这种相互作用通过降低染料/显影剂复合物的熔点来促进热敏纸中的染料着色过程 .

生化分析

Biochemical Properties

Benzyl 2-Naphthyl Ether has been found to exert dioxin-like effects on zebrafish via aryl hydrocarbon receptors . This suggests that it may interact with these receptors, potentially influencing their activity and the biochemical reactions they are involved in.

Cellular Effects

In zebrafish embryos, exposure to Benzyl 2-Naphthyl Ether caused morphological abnormalities, such as pericardial edema and shortened body length . This indicates that the compound can influence cell function and development, potentially through its impact on cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of Benzyl 2-Naphthyl Ether’s action appears to involve the aryl hydrocarbon receptor . The compound has been found to bind to this receptor, potentially influencing its activity and leading to changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory studies, zebrafish embryos were exposed to Benzyl 2-Naphthyl Ether for up to 96 hours post-fertilization . Over this time period, the compound caused morphological abnormalities at relatively low concentrations . This suggests that the effects of Benzyl 2-Naphthyl Ether can change over time, potentially due to factors such as the compound’s stability and degradation.

Dosage Effects in Animal Models

In animal models, the effects of Benzyl 2-Naphthyl Ether have been found to vary with dosage . At relatively low concentrations, the compound caused morphological abnormalities in zebrafish embryos

Metabolic Pathways

Given its interaction with the aryl hydrocarbon receptor , it may influence the metabolism of compounds that are substrates of this receptor.

准备方法

合成路线和反应条件: 制备 2-(苄氧基)萘常用的方法是萘和苄醇的酸催化缩合。在这个过程中,苄醇和酸催化剂(例如硫酸)首先被加入到反应容器中。然后在加热反应混合物的同时加入过量的萘。 反应在适当的温度下进行,生成 2-(苄氧基)萘 .

工业生产方法: 2-(苄氧基)萘的工业生产方法通常涉及类似的合成路线,但在更大规模上进行。优化反应条件以确保产品的产率和纯度高。 该化合物通常以粉末形式生产,其特征是呈白色至淡黄色 .

化学反应分析

反应类型: 2-(苄氧基)萘会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的萘醌。

还原: 还原反应可以将其转化为相应的醇。

取代: 亲核取代反应可以在苄基位置发生.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 使用还原剂如氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4)。

主要产物:

氧化: 萘醌。

还原: 苄醇衍生物。

取代: 各种取代萘.

相似化合物的比较

类似化合物:

- 2-(苯甲氧基)萘

- 2-(苯甲氧基)萘

- 苄基 2-萘基醚

独特之处: 2-(苄氧基)萘因其独特的分子结构而独一无二,这使其能够在热敏纸中充当有效的增感剂。 它形成稳定的分子间相互作用的能力以及其相对低的毒性使其适用于化学、生物、医药和工业中的各种应用 .

属性

IUPAC Name |

2-phenylmethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O/c1-2-6-14(7-3-1)13-18-17-11-10-15-8-4-5-9-16(15)12-17/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTCCDHHWYAMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210201 | |

| Record name | Benzyl 2-naphthyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-62-7 | |

| Record name | Benzyl 2-naphthyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 2-naphthyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl 2-naphthyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(phenylmethoxy)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl 2-naphthyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl 2-naphthyl ether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT5AWE5U2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the structural characterization of benzyl 2-naphthyl ether?

A1: Benzyl 2-naphthyl ether is an aryl ether with the molecular formula C17H14O and a molecular weight of 234.29 g/mol. While specific spectroscopic data is not provided in the abstracts, its crystal structure has been determined. In the crystal form, one molecule of benzyl 2-naphthyl ether interacts with six neighboring molecules through C–H⋯π intermolecular interactions, forming a herringbone molecular arrangement. []

Q2: How is benzyl 2-naphthyl ether synthesized?

A2: Benzyl 2-naphthyl ether can be synthesized using 2-naphthol and benzyl chloride as starting materials. Research highlights two main approaches:

- Phase Transfer Catalysis: This method uses a phase transfer catalyst like tetrabutylammonium bromide (Bu4NBr) and sodium hydroxide. Optimal conditions involve a specific molar ratio of reactants and catalyst, a temperature of 100°C, and a reaction time of 1.5 hours, yielding benzyl 2-naphthyl ether with a purity exceeding 99.6%. []

- Ultrasound Irradiation: This approach utilizes ultrasound and Bu4NBr as a phase transfer catalyst, employing cyclohexane as a solvent. While the yield is lower than the phase transfer method (40.5%), it offers an alternative synthetic route. []

Q3: Can benzyl 2-naphthyl ether be used to study lignin hydrogenolysis?

A3: Yes, benzyl 2-naphthyl ether serves as a valuable model compound for investigating the catalytic hydrogenolysis of lignin, a complex polymer found in plant cell walls. Research has shown that a Ni/N–C catalyst derived from a Ni-containing metal-organic framework (Ni-MOF) exhibits high efficiency in cleaving the C–O bonds of benzyl 2-naphthyl ether. This reaction primarily proceeds through the direct cleavage of the Caromatic–O bond, yielding benzene and phenol as major products. Importantly, a lower H2 pressure favors monomer selectivity. []

Q4: What are the potential applications of benzyl 2-naphthyl ether?

A4: Beyond its role in studying lignin valorization, benzyl 2-naphthyl ether finds application as a sensitizer in thermal paper. [, ] The compound's ability to undergo specific chemical reactions upon heating makes it suitable for this purpose.

Q5: Are there alternative synthesis methods for benzyl 2-naphthyl ether?

A5: Yes, a more recent method uses dimethylformamide as a reaction solvent, 2-naphthol and benzyl chloride as reactants, and doesn’t require a catalyst. This method boasts mild reaction conditions (100 °C for 10 hours) and yields a product with a purity exceeding 99.5%. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Amino-3,5-dichlorophenyl)-2-(6,11-dihydrodibenzo[b,e]thiepin-11-ylamino)ethanol](/img/structure/B374019.png)

![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4-[4-(diphenylmethylene)-1-piperidinyl]butanamide](/img/structure/B374020.png)

![Thiochromeno[2,3-b]pyridin-5-one](/img/structure/B374022.png)

![(2-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)acetic acid](/img/structure/B374024.png)

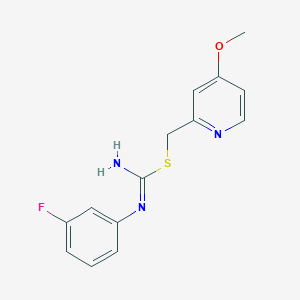

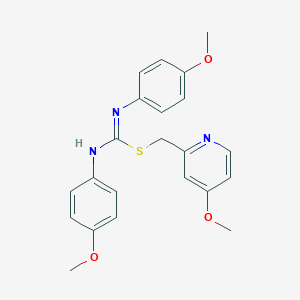

![(4-methoxy-2-pyridinyl)methyl N-[3-(trifluoromethyl)phenyl]imidothiocarbamate](/img/structure/B374029.png)

![{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-N,N-dimethylmethanamine](/img/structure/B374030.png)

![1-[3-(Trifluoromethyl)phenyl]piperazine](/img/structure/B374031.png)

![[1,1'-Biphenyl]-4-carboxylic acid [3ar-[3aa,4a(E),5b,6aa]]-4-[4-(3-chlorophenoxy)-3-oxo-1-butenyl]hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B374033.png)

![[4-[(E)-2-[2-[(3-chlorophenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B374036.png)